molecular formula C17H20N8 B12246219 9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12246219
M. Wt: 336.4 g/mol
InChI Key: DTAXROHCRCDWCF-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a piperazine ring, and a pyrimidine moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H20N8/c1-12-4-5-18-17(22-12)24-8-6-23(7-9-24)15-14-16(20-10-19-15)25(11-21-14)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3

InChI Key

DTAXROHCRCDWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

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